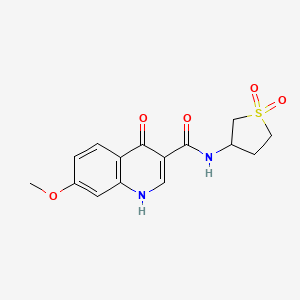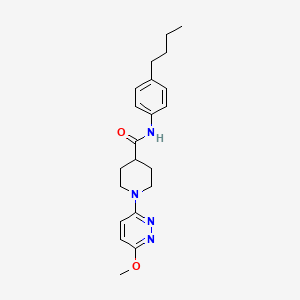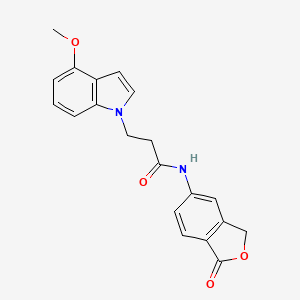![molecular formula C24H23FN2O2 B10982575 {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10982575.png)
{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound with the molecular formula C24H23FN2O2 This compound features a piperazine ring substituted with a benzyloxyphenyl group and a fluorophenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as potassium carbonate to form benzyloxybenzene.
Piperazine Substitution: The benzyloxybenzene is then reacted with piperazine in the presence of a suitable solvent like ethanol to form 4-(benzyloxy)phenylpiperazine.
Fluorophenylmethanone Addition: Finally, the 4-(benzyloxy)phenylpiperazine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and drug design.
Medicine
In medicine, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl and fluorophenyl groups may facilitate binding to specific sites on the target molecules, leading to modulation of their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
{4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(2-chloro-6-fluorophenyl)methanone: This compound has a similar structure but with a chloro substituent instead of a fluorine atom.
{4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(3-chlorophenyl)methanone: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is unique due to the presence of both benzyloxy and fluorophenyl groups, which confer specific chemical and biological properties. The combination of these groups in a single molecule allows for diverse applications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C24H23FN2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23FN2O2/c25-21-8-4-7-20(17-21)24(28)27-15-13-26(14-16-27)22-9-11-23(12-10-22)29-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 |
InChI Key |
CHGMXFQKAXFEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10982497.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982502.png)



![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10982516.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B10982521.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10982538.png)
![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10982542.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10982554.png)
![2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10982562.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B10982563.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10982571.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982573.png)
